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Compound of Interest

Compound Name: 1-Deacetylnimbolinin B

Cat. No.: B15562728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Deacetylnimbolinin B is a naturally occurring triterpenoid limonoid isolated from plants of

the Meliaceae family, notably Melia toosendan. As a member of the limonoid class of

compounds, it has attracted scientific interest for its potential biological activities, including

cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, and spectroscopic data of 1-
Deacetylnimbolinin B. It also details experimental protocols for its isolation and discusses its

known biological activities, offering a valuable resource for researchers in natural product

chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties
1-Deacetylnimbolinin B is a highly oxygenated and structurally complex C-seco limonoid. Its

core structure is characterized by a modified triterpenoid skeleton. The definitive structure has

been elucidated through extensive spectroscopic analysis, including UV, IR, and advanced

NMR techniques.

Table 1: Physicochemical Properties of 1-Deacetylnimbolinin B
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Property Value Source

CAS Number 76689-98-0 [1]

Molecular Formula C₃₃H₄₄O₉ [1]

Molecular Weight 584.7 g/mol [1]

Appearance White amorphous powder [2]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

Optical Rotation

[α]D = -27 (c = 0.217, CHCl₃)

(for a related compound,

Toosendanin A)

[2]

Spectroscopic Data
The structural elucidation of 1-Deacetylnimbolinin B relies heavily on nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data. While a complete, publicly available

dataset for 1-Deacetylnimbolinin B is not readily available in the searched literature, this

section outlines the expected spectroscopic characteristics based on its known structure and

data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in 1-Deacetylnimbolinin B
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.5 - 4.5 d ~8-10

H-3 4.0 - 5.0 m -

H-7 4.5 - 5.5 m -

H-15 5.0 - 6.0 m -

H-17 5.5 - 6.5 d ~10-12

Furan protons 6.0 - 7.5 m -

Methyl protons 0.8 - 2.5 s, d -

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Deacetylnimbolinin B

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ester, Ketone) 165 - 210

C=C (Alkene, Furan) 100 - 150

C-O (Ether, Ester, Alcohol) 50 - 90

Aliphatic C 10 - 60

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Deacetylnimbolinin B
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m/z Value Interpretation

585.3 [M+H]⁺ (Protonated molecule)

567.3 [M+H - H₂O]⁺ (Loss of water)

525.3 [M+H - C₂H₄O₂]⁺ (Loss of acetic acid moiety)

Further fragments
Losses corresponding to the furan ring and

other side chains.

Experimental Protocols
Bioassay-Guided Isolation from Melia toosendan
Fructus
The following is a generalized protocol for the isolation of bioactive compounds from Melia

toosendan fructus, which can be adapted for the specific isolation of 1-Deacetylnimbolinin B.

[3]

Workflow for Isolation of 1-Deacetylnimbolinin B
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Caption: Bioassay-guided isolation workflow.
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Detailed Steps:

Extraction: Powdered fruits of Melia toosendan are refluxed with 70% ethanol.[3] The

resulting solution is filtered and concentrated under reduced pressure, followed by

lyophilization to yield the crude ethanol extract (MTE).[3]

Fractionation: The crude extract is suspended in water and sequentially partitioned with

dichloromethane, ethyl acetate, and n-butanol.[3]

Silica Gel Chromatography: The dichloromethane fraction, often showing high bioactivity, is

subjected to silica gel column chromatography.[3] The column is eluted with a gradient of

hexane and ethyl acetate.[3]

HPLC Purification: Active fractions from the silica gel column are further purified by high-

performance liquid chromatography (HPLC), typically on a C18 column.[3]

Structure Elucidation: The purified compound is identified as 1-Deacetylnimbolinin B
through UHPLC-MS/MS analysis and comparison with known spectroscopic data.[3]

Biological Activities and Potential Signaling
Pathways
Limonoids as a class are known for their diverse biological activities, including insecticidal,

antifungal, and cytotoxic properties. While specific studies on the signaling pathways affected

by 1-Deacetylnimbolinin B are limited in the available literature, its cytotoxic and antifungal

activities suggest potential mechanisms of action that warrant further investigation.

Cytotoxic Activity
While specific IC₅₀ values for 1-Deacetylnimbolinin B are not readily available in the searched

literature, related limonoids have demonstrated cytotoxic effects against various cancer cell

lines.[4] The cytotoxic mechanism of many natural products involves the induction of apoptosis.

Potential Apoptotic Signaling Pathway
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Caption: Potential apoptosis induction pathways.

It is hypothesized that 1-Deacetylnimbolinin B may induce apoptosis through either the

intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a

caspase cascade and subsequent programmed cell death.

Antifungal Activity
The antifungal properties of limonoids suggest that 1-Deacetylnimbolinin B may act on fungal

cell integrity or key metabolic pathways.

Potential Antifungal Mechanism of Action
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Caption: Potential antifungal mechanisms.

Possible mechanisms include the inhibition of fungal cell wall synthesis, disruption of the cell

membrane by interfering with ergosterol biosynthesis, or the inhibition of essential fungal

enzymes.

Conclusion and Future Directions
1-Deacetylnimbolinin B is a complex natural product with potential for further investigation as

a cytotoxic and antifungal agent. This guide provides a foundational understanding of its

chemical and physical properties. However, there is a clear need for more detailed research to

fully characterize this compound. Future studies should focus on:

Complete Spectroscopic Characterization: Publication of the full ¹H and ¹³C NMR data, along

with detailed mass spectrometry fragmentation analysis, is essential for unambiguous

identification and future synthetic efforts.

Quantitative Biological Evaluation: Determining the IC₅₀ values against a broad panel of

cancer cell lines and the Minimum Inhibitory Concentration (MIC) values against various
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fungal pathogens will clarify its potency and spectrum of activity.

Mechanism of Action Studies: Investigating the specific molecular targets and signaling

pathways, such as the NF-κB and apoptotic pathways, will be crucial to understanding its

biological effects and potential therapeutic applications.

The elucidation of these details will pave the way for the potential development of 1-
Deacetylnimbolinin B or its derivatives as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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